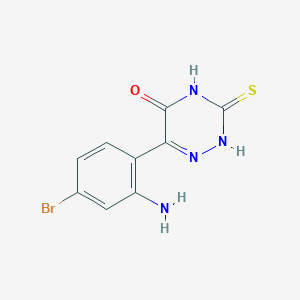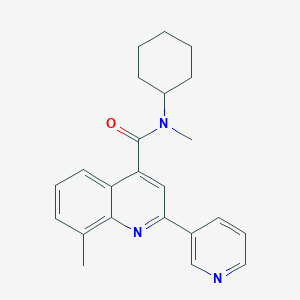![molecular formula C17H28N2O3 B5988400 1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B5988400.png)
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with a unique structure that combines a piperidinone core with a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps. One common route starts with the preparation of the piperidinone core, followed by the introduction of the furan ring and the dimethylpropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used and the nature of the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride
- 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one
- Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)-
Uniqueness
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not fulfill as effectively.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-13-6-7-14(22-13)10-18-11-17(21)8-5-9-19(15(17)20)12-16(2,3)4/h6-7,18,21H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRJDRZNQQBOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2(CCCN(C2=O)CC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-{[(3-pyridinylmethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5988321.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B5988326.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5988338.png)
![3-(1-azepanylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5988343.png)
![N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B5988350.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(1-PYRROLIDINYL)-2-CYCLOHEXEN-1-ONE](/img/structure/B5988361.png)
![1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B5988363.png)

METHANONE](/img/structure/B5988368.png)

![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B5988381.png)
![4-[[4-(4-Fluorophenyl)triazol-1-yl]methyl]-1-(oxolan-3-ylmethyl)piperidine](/img/structure/B5988404.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid](/img/structure/B5988413.png)
![5-(1-benzofuran-2-yl)-3-[3-(3-pyridinylmethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5988421.png)
